molecular formula C16H15N3O3 B1683305 Janex-1 CAS No. 202475-60-3

Janex-1

Cat. No.: B1683305
CAS No.: 202475-60-3
M. Wt: 297.31 g/mol
InChI Key: HOZUXBLMYUPGPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Janex-1 is a potent and specific inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a crucial role in immune responses .

Mode of Action

This compound interacts with JAK3, inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of target proteins, including STAT3 , CDKN1B/p27 Kip1 , and MAPK8IP3/JIP3 . The inhibition of JAK3 by this compound also results in the downregulation of the expression of cell adhesion molecules such as ICAM-1 and VCAM-1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK3, this compound disrupts this pathway, leading to changes in the phosphorylation status of downstream targets . This can modulate other signaling pathways involving CDKN1B and MAPK8IP3, therefore controlling cell proliferation and steroidogenic activity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound is rapidly absorbed with a time to reach maximum plasma concentration (tmax) of 24.7±1.7 minutes . It is also rapidly eliminated with a half-life of 45.6±5.5 minutes . The bioavailability of this compound is high at 94.6% .

Result of Action

The inhibition of JAK3 by this compound leads to a decrease in the expression of cell adhesion molecules, which can improve myocardial vascular permeability . It also reduces the expression of proliferation markers such as CCND2 and PCNA . In addition, it can decrease the expression of the steroidogenic enzyme CYP11A1 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, the presence of follicle-stimulating hormone (FSH) can modulate the effect of this compound on JAK3 . FSH treatment can increase the phosphorylation of STAT3 even in the presence of this compound .

Safety and Hazards

Janex-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Properties

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZUXBLMYUPGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226692
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202475-60-3
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202475-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WHI P131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JANEX-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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